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Compound of Interest

Compound Name: Abiesadine N

Cat. No.: B565468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiesadine N is a diterpenoid compound isolated from the bark of Pinus yunnanensis and the

aerial parts of Abies georgei.[1][2][3] As a member of the abietane family of natural products, it

belongs to a class of compounds known for a range of biological activities. This technical guide

provides a comprehensive overview of the available scientific information regarding the

potential therapeutic properties of Abiesadine N, with a focus on its anti-inflammatory and

cytotoxic activities. The information presented herein is primarily derived from the initial study

that identified and characterized Abiesadine N and its related compounds.

Chemical and Physical Properties
Chemical Name: (1R,4aS,10aR)-7-(2-methoxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-

hexahydrophenanthrene-1-carboxylic acid

Chemical Formula: C₂₁H₃₀O₃[1]

Molecular Weight: 330.5 g/mol [1]

CAS Number: 1159913-80-0[1]

Class: Diterpenoid[1]
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Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Storage: Desiccate at -20°C.[1]

Potential Therapeutic Properties
The primary research on Abiesadine N investigated its potential as an anti-inflammatory and

anti-tumor agent. The study evaluated a series of 25 newly isolated diterpenes, including

Abiesadine N, in several in vitro assays.

Anti-inflammatory Activity
The anti-inflammatory potential of Abiesadine N was assessed through its ability to inhibit the

production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7

macrophages and to modulate the activity of the transcription factor NF-κB.

Quantitative Data: Anti-inflammatory Assays
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Assay Cell Line
Test
Compound

IC₅₀ (µg/mL) Notes

LPS-induced NO

production
RAW 264.7 Abiesadine N

Data not

available

The primary

study reported

results for the

most active

compounds,

such as Manool

(IC₅₀ = 11.0

µg/mL).[1] The

specific activity

of Abiesadine N

was not provided

in the available

literature.

TNFα-triggered

NF-κB activity
Not specified Abiesadine N

Data not

available

The study

highlighted

(12R,13R)-8,12-

epoxy-14-

labden-13-ol as

the most potent

inhibitor in this

assay (IC₅₀ = 8.7

µg/mL).[1] Data

for Abiesadine N

was not

specified.

Cytotoxic Activity
The cytotoxic (anti-tumor) potential of Abiesadine N was evaluated against two human cancer

cell lines: LOVO (colon adenocarcinoma) and QGY-7703 (hepatocellular carcinoma).

Quantitative Data: Cytotoxicity Assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.biocrick.com/Abiesadine-N-BCN6041.html
https://www.biocrick.com/Abiesadine-N-BCN6041.html
https://www.benchchem.com/product/b565468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Test Compound IC₅₀ (µg/mL) Notes

LOVO Abiesadine N Data not available

The most significant

activity in the study

was observed with

pomiferin A and

8,11,13-abietatriene-

7α,18-diol (both with

IC₅₀ = 9.2 µg/mL).[1]

The specific

cytotoxicity of

Abiesadine N against

LOVO cells was not

reported in the

available literature.

QGY-7703 Abiesadine N Data not available

7-oxocallitrisic acid

was reported to have

significant cytotoxicity

against this cell line

(IC₅₀ = 10.2 µg/mL).[1]

Data for Abiesadine N

was not provided.

Experimental Protocols
Detailed experimental protocols for the biological assays performed on Abiesadine N were not

fully available in the public domain at the time of this review. The following are generalized

methodologies based on standard practices for such investigations.

Inhibition of LPS-Induced Nitric Oxide Production in
RAW 264.7 Macrophages

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium

(e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Abiesadine N. A vehicle control (e.g., DMSO) is also included.

LPS Stimulation: After a pre-incubation period with the test compound, cells are stimulated

with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO

production. A negative control group without LPS stimulation is also maintained.

Nitrite Quantification: After a specified incubation period (e.g., 24 hours), the concentration of

nitrite (a stable product of NO) in the culture supernatant is measured using the Griess

reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

Data Analysis: The percentage of inhibition of NO production is calculated relative to the

LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50%

of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)
Cell Culture: Human cancer cell lines (LOVO and QGY-7703) are cultured in a suitable

medium and conditions as described above.

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions

of Abiesadine N. Control wells receive the vehicle.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated to allow for the formation of formazan crystals by

viable cells.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: Cell viability is calculated as a percentage of the control. The IC₅₀ value,

representing the concentration of the compound that inhibits 50% of cell growth, is

determined.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathway involved in the anti-

inflammatory activity of Abiesadine N and a general workflow for its biological evaluation.
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Caption: Potential mechanism of Abiesadine N in inhibiting LPS-induced NO production.
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Caption: General experimental workflow for evaluating the bioactivity of Abiesadine N.

Conclusion and Future Directions
Abiesadine N is a diterpenoid with potential anti-inflammatory and cytotoxic properties.

However, the currently available scientific literature does not provide specific quantitative data

on its efficacy in the conducted assays. The primary study focused on other, more potent

compounds isolated in the same research.

For drug development professionals and researchers, Abiesadine N may represent a scaffold

for further chemical modification to enhance its biological activities. Future research should

focus on:

Re-synthesis and full biological evaluation of Abiesadine N to obtain definitive IC₅₀ values

for its anti-inflammatory and cytotoxic effects.
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Structure-activity relationship (SAR) studies to identify the key functional groups responsible

for its activity and to guide the synthesis of more potent analogs.

In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile

of Abiesadine N and its derivatives.

Investigation of the precise molecular mechanisms underlying its biological activities.

This technical guide summarizes the current state of knowledge on Abiesadine N. Further in-

depth research is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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